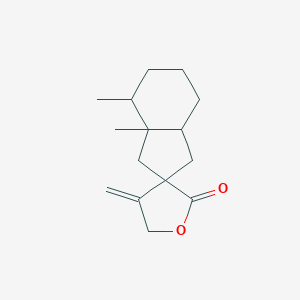
Bakkenolide A
Übersicht
Beschreibung
Bakkenolide A is a sesquiterpenoid, a natural product found in Ligularia kanaitzensis, Ligularia dolichobotrys, and other organisms . It has a molecular formula of C15H22O2 .
Synthesis Analysis
Bakkenolide A can be synthesized from ethyl 4-benzyloxyacetoacetate through sequential alkylations with tiglyl bromide and cis-5-bromo-1,3-pentadiene, followed by an intramolecular Diels−Alder reaction . This synthesis process involves the formation of three new bonds in one step with excellent enantio- and diastereoselectivity .Molecular Structure Analysis
The molecular structure of Bakkenolide A includes a spiro [3,3a,4,5,6,7-hexahydro-1H-indene-2,3’-oxolane]-2’-one . The IUPAC name is (2R,3aR,7S,7aR)-7,7a-dimethyl-4’-methylidenespiro . The molecular weight is 234.33 g/mol .Chemical Reactions Analysis
The key chemical reaction in the synthesis of Bakkenolide A is an intramolecular Diels−Alder reaction . This reaction forms the hydrindane cycloadduct, which is then subjected to hydrogenation and spontaneous or acid-catalyzed lactonization, followed by a Wittig reaction to introduce the exocyclic methylene group .Physical And Chemical Properties Analysis
Bakkenolide A has a molecular formula of C15H22O2 and a molecular weight of 234.33 g/mol . More detailed physical and chemical properties may be found in the Certificate of Analysis .Wissenschaftliche Forschungsanwendungen
Bacterial Neuraminidase Inhibition
Bakkenolide A has been identified as a key bioactive compound responsible for bacterial neuraminidase (NA) inhibition . This inhibition is crucial in preventing and treating infectious diseases . The compound was isolated from the leaves and stems of Petasites japonicus, a plant used in folk medicine to treat diseases including plague, pestilential fever, allergy, and inflammation .
Antibacterial Agent
Due to its ability to inhibit bacterial neuraminidase, Bakkenolide A has potential to be developed as an antibacterial agent . This could be particularly useful against diseases associated with neuraminidase .
Quality Evaluation of Petasites tricholobus
Bakkenolide A is one of the major active bakkenolides used to evaluate the quality of Petasites tricholobus, a plant used in folk medicine . A liquid chromatographic method has been developed for this purpose .
Neuroprotective Activities
In previous studies, Bakkenolide A has shown significant neuroprotective activities . This makes it a potential candidate for the treatment of neurological disorders .
Antioxidant Activities
Bakkenolide A has also exhibited antioxidant activities . Antioxidants are compounds that inhibit oxidation, a chemical reaction that can produce free radicals, thereby leading to chain reactions that may damage the cells of organisms .
Treatment of Coughs, Palsy, and Snake-bite
Petasites tricholobus, which contains Bakkenolide A, has been used as a folk medicine for the treatment of coughs, palsy, and snake-bite . This suggests that Bakkenolide A may contribute to these therapeutic effects .
Wirkmechanismus
Target of Action
Bakkenolide A, a natural product extracted from Petasites tricholobus, primarily targets Histone Deacetylase 3 (HDAC3) and the PI3K/Akt signaling pathway . HDAC3 plays a vital role in cancer formation and persistence through cell death, apoptosis, and inflammation .
Mode of Action
Bakkenolide A interacts with its targets by regulating the activity of HDAC3 and the PI3K/Akt-related signaling pathways . This regulation results in changes in cell death, apoptosis, and inflammation, which are crucial processes in cancer formation and persistence .
Biochemical Pathways
The primary biochemical pathways affected by Bakkenolide A are those related to HDAC3 and PI3K/Akt . The compound’s interaction with these targets leads to downstream effects such as the inhibition of inflammation, induction of apoptosis and cell death, down-regulation of IKKs expression, and suppression of proinflammatory cytokines of IL-1β, IL-18, and TNF-α .
Pharmacokinetics
A study on rats showed that after a single oral dose of 20 mg/kg of Bakkenolide A, the mean peak plasma concentration (Cmax) of Bakkenolide A was 234.7 ± 161 ng/mL at 0.25 h . The area under the plasma concentration-time curve (AUC0-24h) was 535.8 ± 223.7 h·ng/mL, and the elimination half-life (T1/2) was 5.0 ± 0.36 h . In case of intravenous administration of Bakkenolide A at a dosage of 2 mg/kg, the AUC0-24h was 342 ± 98 h⋅ng/mL, and the T1/2 was 5.8 ± 0.7 h . Based on these results, the oral bioavailability of Bakkenolide A in rats at 20 mg/kg is 15.7% .
Result of Action
The molecular and cellular effects of Bakkenolide A’s action include the inhibition of inflammation, induction of apoptosis and cell death, down-regulation of IKKs expression, and suppression of proinflammatory cytokines of IL-1β, IL-18, and TNF-α . In HDAC3-knockdown and Bakkenolide A-treated cells, an upregulation of Caspase3/7 was observed, inducing apoptosis in leukemia cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3aR,7S,7aR)-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10-5-4-6-12-7-15(9-14(10,12)3)11(2)8-17-13(15)16/h10,12H,2,4-9H2,1,3H3/t10-,12+,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXAYHNZXBOVPV-QMGNLALYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2C1(CC3(C2)C(=C)COC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@H]2[C@@]1(C[C@]3(C2)C(=C)COC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173684 | |
| Record name | Bakkenolide A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bakkenolide A | |
CAS RN |
19906-72-0 | |
| Record name | (+)-Bakkenolide A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19906-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bakkenolide A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019906720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bakkenolide A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAKKENOLIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T86ZPP5FMQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of Bakkenolide A is C15H20O2, and its molecular weight is 232.32 g/mol.
ANone: Yes, researchers extensively use NMR spectroscopy (1H, 13C, COSY, HMQC, HMBC, NOESY) and mass spectrometry to characterize Bakkenolide A and its derivatives [, , , ]. The chemical shifts of specific signals in 1H-NMR, particularly those for H-1 and H-9, are helpful in determining the location of substituents on the bakkenolide skeleton [].
ANone: Several total syntheses of Bakkenolide A have been reported, highlighting different strategies:
- Intramolecular Diels-Alder Reaction: One approach utilizes a concise five-step synthesis involving sequential alkylations followed by a key intramolecular Diels-Alder reaction. This method also yields 7-epi-Bakkenolide A and novel 10-epi- and 7,10-diepibakkenolide A stereoisomers as byproducts [, ].
- Ring Contraction Strategy: Another approach employs a diastereoselective route starting from the Wieland-Miescher ketone, featuring a ring contraction reaction, a stereoselective hydrogenation, and formation of a quaternary center [, ].
- Dichloroketene-Based Approach: A comprehensive method utilizes the cycloaddition of dichloroketene with dimethylcyclohexenes, leading to the synthesis of various bakkanes, including Bakkenolide A and its derivatives [].
- Niobium Catalyzed Diels-Alder Reaction: A highly regioselective and stereoselective approach utilizes a niobium catalyzed Diels-Alder reaction to construct the core structure of bakkanes, subsequently leading to Bakkenolide A [].
- Tsuji-Trost Pentadienylation: A regioselective Tsuji-Trost reaction is employed for the preparation of a key intermediate, 3-allyl-3-penta-2,4-dienyltetronic acid, ultimately leading to Bakkenolide A [].
ANone: Yes, researchers have achieved the asymmetric synthesis of (+)-Bakkenolide A. Key steps include an asymmetric cyclization-carbonylation reaction to prepare a crucial intermediate and a diastereoselective construction of the spirolactone moiety []. Another approach utilizes chiral bis-oxazoline (box) ligands in an asymmetric intramolecular oxy-carbonylation reaction for the enantioselective synthesis of (+)-Bakkenolide A [].
ANone: Research indicates that Bakkenolide A exhibits various biological activities:
- Insecticidal and Antifeedant Properties: Bakkenolide A shows potent antifeedant and growth-inhibitory effects against several insect species, including stored product beetles and lepidopteran larvae [, , ].
- Anticancer Activity: While not as potent as Bakkenolide B, Bakkenolide A exhibits some inhibitory effects on interleukin-2 production in human T cells, suggesting potential anti-cancer properties []. Another study showed Bakkenolide A to have cytotoxic activity against several human cancer cell lines [].
- Neuroprotective Effects: Studies suggest that Bakkenolide A, along with other bakkenolides, possesses neuroprotective effects against cerebral ischemic injury in rats. This activity is attributed to its antioxidant properties and ability to inhibit nuclear factor-κB (NF-κB) activation [, ].
ANone: While Bakkenolide A itself isn't currently used in pharmaceuticals, its discovery and the exploration of its biological activities have contributed to the understanding of the bakkane family of compounds. Research on Bakkenolide A and related bakkenolides, particularly their anti-inflammatory, neuroprotective, and anticancer properties, could lead to potential therapeutic applications in the future [, , ].
ANone: A study investigated the pharmacokinetics of Bakkenolide A in rats after oral and intravenous administration. Results showed a relatively short elimination half-life and low oral bioavailability, suggesting further investigation into improving its pharmacokinetic profile is needed [].
ANone: Researchers commonly utilize high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the sensitive and accurate quantification of Bakkenolide A in biological samples, such as rat plasma [, ].
ANone: Currently, there's limited information available regarding the specific environmental impact and degradation of Bakkenolide A. Further research is needed to assess its potential ecotoxicological effects and develop strategies for mitigating any negative impacts.
ANone: Future research on Bakkenolide A could focus on:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




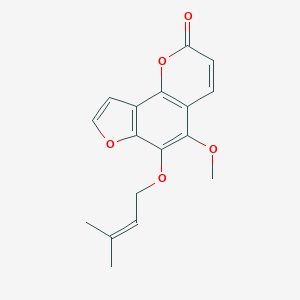
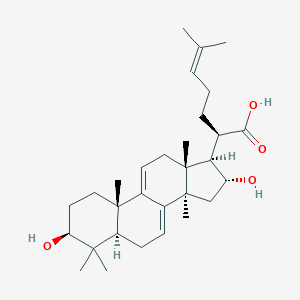

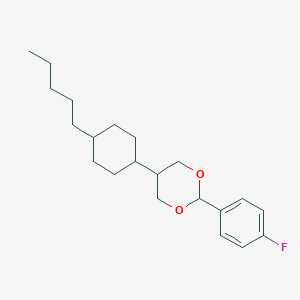
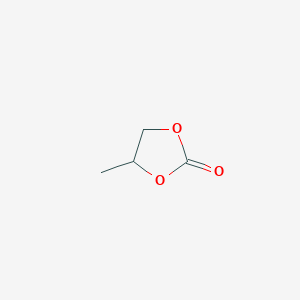
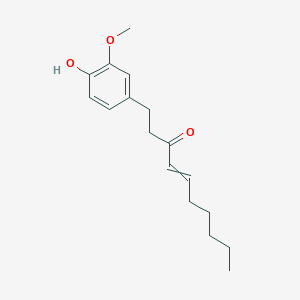
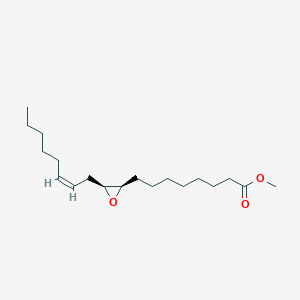
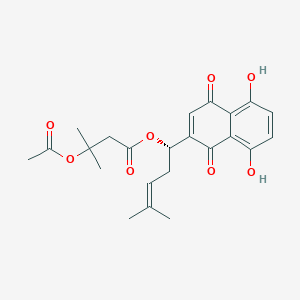
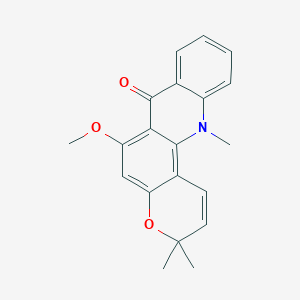
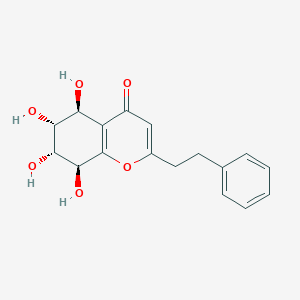
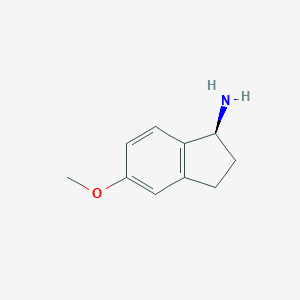
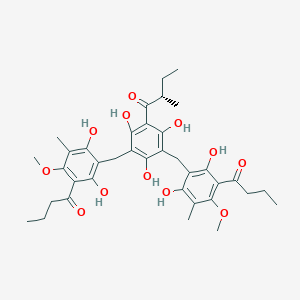
![tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate](/img/structure/B149934.png)